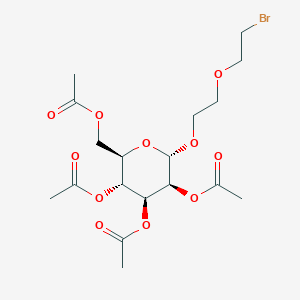
a-D-Mannopyranoside, tetraacetate-PEG2-bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-D-Mannopyranoside, tetraacetate-PEG2-bromide: is a bromo-modified sugar building block that is useful for bioconjugations . It has a molecular weight of 499.31 g/mol and a molecular formula of C18H27BrO11 . This compound is particularly significant in the field of synthetic chemistry due to its functional group, bromide, which allows for various chemical modifications and applications .
准备方法
The preparation of a-D-Mannopyranoside, tetraacetate-PEG2-bromide involves several synthetic routes. One common method includes the direct 2,3-O-isopropylidenation of α-D-mannopyranosides . This process typically involves the use of p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material, which is then subjected to regioselective reactions to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound.
化学反应分析
a-D-Mannopyranoside, tetraacetate-PEG2-bromide undergoes various types of chemical reactions, including substitution reactions due to the presence of the bromide functional group . Common reagents used in these reactions include nucleophiles that can replace the bromide group, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific nucleophile used, but they generally involve the substitution of the bromide group with another functional group .
科学研究应用
a-D-Mannopyranoside, tetraacetate-PEG2-bromide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been evaluated for its potential use in boron neutron capture therapy (BNCT), a unique anticancer technology . This compound has shown high uptake and broad intracellular distribution in vitro, making it a promising candidate for further clinical studies . Additionally, it is used in the development of FimH antagonists, which are considered as potential therapeutics for treating infections caused by uropathogenic Escherichia coli .
作用机制
The mechanism of action of a-D-Mannopyranoside, tetraacetate-PEG2-bromide involves its interaction with specific molecular targets. For instance, in the context of FimH antagonists, the compound binds to the FimH lectin located at the tip of type-1 pili of uropathogenic Escherichia coli . This binding inhibits the bacteria’s ability to adhere to and infect urothelial cells, thereby preventing infection . Molecular docking studies have shown that the compound can adopt multiple binding modes, enhancing its efficacy as an antagonist .
相似化合物的比较
a-D-Mannopyranoside, tetraacetate-PEG2-bromide can be compared with other similar compounds such as asymmetrically disubstituted glyceryl α-D-mannopyranosides . These compounds also exhibit potent FimH antagonistic activity and have improved physicochemical properties . this compound is unique due to its specific functional group (bromide) and its applications in bioconjugations . Other similar compounds include boron-containing α-D-mannopyranosides, which are used in BNCT .
属性
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-(2-bromoethoxy)ethoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO11/c1-10(20)26-9-14-15(27-11(2)21)16(28-12(3)22)17(29-13(4)23)18(30-14)25-8-7-24-6-5-19/h14-18H,5-9H2,1-4H3/t14-,15-,16+,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVRTYZNZZPPTF-ZBRFXRBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














